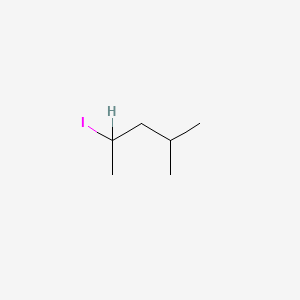

2-Iodo-4-methylpentane

説明

Contextual Significance of Branched Alkyl Iodides in Synthetic and Mechanistic Studies

Branched alkyl halides, such as 2-Iodo-4-methylpentane, are of particular interest in synthetic and mechanistic studies due to the steric and electronic effects imparted by their structure. The presence of a methyl branch on the pentyl chain influences the accessibility of the electrophilic carbon atom bonded to the iodine. This steric hindrance plays a crucial role in determining the pathways of nucleophilic substitution and elimination reactions. numberanalytics.com

In synthetic chemistry, the branched nature of these compounds is vital for constructing complex molecular architectures, particularly in medicinal chemistry where specific alkyl branching patterns can be essential for biological activity. nih.gov For instance, the regioselective arylation of molecules using branched precursors is a key strategy for creating diverse molecular scaffolds. nih.govacs.org Mechanistic studies involving branched alkyl iodides help elucidate the competition between different reaction pathways, such as Sₙ1 versus Sₙ2 or E1 versus E2, providing deeper insights into reaction selectivity. numberanalytics.commasterorganicchemistry.com The study of radicals derived from branched hydrocarbons, like the 4-methyl-1-pentyl radical formed from 1-iodo-4-methylpentane, reveals how the branched methyl group affects decomposition and isomerization reaction rates. nist.gov

Foundational Aspects of Alkyl Halide Reactivity in Contemporary Organic Chemistry

The reactivity of alkyl halides is a cornerstone of modern organic chemistry, largely dictated by the nature of the carbon-halogen bond. numberanalytics.comyoutube.com This bond is polar due to the difference in electronegativity between the carbon and halogen atoms, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.org

Among the halogens, the carbon-iodine (C-I) bond is the longest and weakest. This characteristic makes alkyl iodides, including this compound, the most reactive class of alkyl halides. youtube.comlibretexts.orgmsu.edu The iodide ion is an excellent leaving group because it is a weak base and highly stable in solution. This high reactivity makes iodoalkanes exceptionally useful in nucleophilic substitution and elimination reactions. numberanalytics.commsu.edu For example, the rate of reaction with a given nucleophile increases in the order of C-Cl < C-Br < C-I. libretexts.orgmsu.edu

Table 2: Carbon-Halogen Bond Energies

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

This data illustrates that the C-I bond requires the least energy to break, contributing to the high reactivity of iodoalkanes. youtube.com

Alkyl halides can undergo several key reactions:

Nucleophilic Substitution (Sₙ1 and Sₙ2): The halogen is replaced by a nucleophile. Secondary alkyl halides like this compound can undergo both Sₙ1 and Sₙ2 reactions, with the pathway often depending on the nucleophile, solvent, and temperature. numberanalytics.commasterorganicchemistry.com

Elimination (E1 and E2): These reactions lead to the formation of alkenes. masterorganicchemistry.com

Formation of Organometallic Reagents: Alkyl iodides react with metals like magnesium to form Grignard reagents or with lithium to form organolithium compounds. wikipedia.org

Historical Evolution of Methodologies for Iodoalkane Synthesis and Transformations

The synthesis of haloalkanes has been a fundamental part of organic chemistry since the 19th century. wikipedia.org The development of reliable methods for creating carbon-halogen bonds made these compounds readily available for industrial and laboratory use. wikipedia.org

Historically, several key methods for synthesizing iodoalkanes have been established:

Hydrohalogenation of Alkenes: The addition of hydrogen iodide (HI) to an alkene is a classic method. wikipedia.org For example, reacting 4-methyl-2-pentene (B213027) or 4-methyl-1-pentene (B8377) with HI yields this compound, typically following Markovnikov's rule where the iodine attaches to the more substituted carbon. chegg.combrainly.comvaia.com Recently, methods for the in-situ generation of anhydrous HI from H₂ and I₂ using a rhodium catalyst have been developed to improve this process. chemistryviews.org

From Alcohols: Alcohols can be converted to iodoalkanes using reagents like red phosphorus and iodine (equivalent to phosphorus triiodide) or through reactions like the Appel reaction. wikipedia.orgchegg.com

Halogen Exchange (Finkelstein Reaction): Chloro- and bromoalkanes can be converted to iodoalkanes by reacting them with sodium iodide in acetone (B3395972). This reversible reaction is driven to completion by the precipitation of sodium chloride or sodium bromide in the acetone solvent. wikipedia.org

Once formed, iodoalkanes are versatile intermediates for various transformations. Besides substitution and elimination reactions, they are used in coupling reactions like the Wurtz reaction to form symmetrical alkanes and undergo oxidative addition with metals to create organometallic compounds. wikipedia.org

Structure

3D Structure

特性

IUPAC Name |

2-iodo-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13I/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVYLVIBZCVAKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Pathways (SN1 and SN2)

SN2 Mechanisms in Alkyl Iodides

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously. libretexts.orglibretexts.org

In an SN2 reaction involving 2-iodo-4-methylpentane, the nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom (backside attack). masterorganicchemistry.comkhanacademy.org This leads to a high-energy transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the departing iodide ion. pressbooks.pubjove.com The geometry of this transition state is trigonal bipyramidal. khanacademy.orgjove.com As the new bond forms, the C-I bond breaks, and the stereochemistry at the carbon center is inverted, a phenomenon known as Walden inversion. masterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics. chemicalnote.comwikipedia.org

Rate Law for SN2 Reaction: Rate = k[Alkyl Halide][Nucleophile]

The key determinant for the rate of an SN2 reaction is steric hindrance. khanacademy.org The bulky isobutyl group in this compound presents some steric hindrance to the backside attack of the nucleophile, making SN2 reactions slower than for a primary alkyl halide but still possible, especially with a strong, unhindered nucleophile. khanacademy.org Methyl and primary alkyl halides are the most reactive towards the SN2 mechanism, while tertiary halides are essentially unreactive due to severe steric hindrance. masterorganicchemistry.com

Interactive Table: Comparison of SN1 and SN2 Kinetic Data

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Reaction Order | First-order overall | Second-order overall |

| Rate Determining Step | Formation of carbocation | Concerted nucleophilic attack |

| Effect of [Substrate] | Rate is directly proportional | Rate is directly proportional |

| Effect of [Nucleophile] | No effect | Rate is directly proportional |

Stereochemical Inversion (Walden Inversion) During Bimolecular Attack

The bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a specific stereochemical outcome known as Walden inversion. youtube.com This phenomenon, named after Paul Walden, describes the inversion of the chiral center in the substrate molecule during the reaction. masterorganicchemistry.com In the context of this compound, which possesses a chiral center at the carbon atom bonded to the iodine (C2), an S(_N)2 reaction will lead to a product with the opposite stereochemical configuration.

The mechanism of the S(_N)2 reaction involves a backside attack by the nucleophile on the electrophilic carbon atom. quora.comquora.com This means the nucleophile approaches the carbon atom from the side directly opposite to the leaving group (in this case, the iodide ion). quora.com As the nucleophile forms a new bond with the carbon, the bond between the carbon and the leaving group is simultaneously broken. quora.com This concerted process forces the other three groups attached to the chiral carbon to "flip" or "invert," much like an umbrella turning inside out in a strong wind. youtube.com This results in an inversion of the molecule's three-dimensional arrangement. quora.com

For a chiral molecule like (R)-2-iodo-4-methylpentane, a Walden inversion will result in the formation of the (S)-enantiomer of the product. Conversely, if the starting material is (S)-2-iodo-4-methylpentane, the product will be the (R)-enantiomer. This stereospecificity is a hallmark of the S(_N)2 reaction and provides strong evidence for its concerted, backside attack mechanism.

Mechanistic Competition Between S(_N)1 and S(_N)2 Pathways

For a secondary alkyl halide like this compound, both S(_N)1 and S(_N)2 reaction pathways are possible, and they often compete with each other. pbworks.com The predominant mechanism is determined by a careful balance of several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. shaalaa.combrainkart.comquora.com

Substrate Structure: The S(_N)2 mechanism is favored for primary and, to a lesser extent, secondary alkyl halides due to lower steric hindrance. pbworks.comlibretexts.org The S(_N)1 mechanism is favored for tertiary alkyl halides because they can form stable carbocations. pbworks.compharmaguideline.com As a secondary alkyl halide, this compound is in the middle ground where both pathways are viable. pbworks.com

Nucleophile: The S(_N)2 reaction rate is directly proportional to the concentration and strength of the nucleophile. shaalaa.combrainkart.com Therefore, a high concentration of a strong nucleophile will favor the S(_N)2 pathway. libretexts.org Conversely, the S(_N)1 reaction rate is independent of the nucleophile's concentration and strength, so a weak or low-concentration nucleophile will favor the S(_N)1 pathway. shaalaa.comlibretexts.org

Solvent: Polar aprotic solvents favor the S(_N)2 mechanism by enhancing the reactivity of the nucleophile. brainkart.com Polar protic solvents, on the other hand, favor the S(_N)1 mechanism because they can stabilize the intermediate carbocation through solvation. brainkart.compbworks.com

Leaving Group: Both S(_N)1 and S(_N)2 reactions are facilitated by a good leaving group. brainkart.compharmaguideline.com Iodide is an excellent leaving group, which increases the rates of both reactions. brainkart.com

| Condition | Favored Pathway | Reason |

| Strong, high concentration of nucleophile | S(_N)2 | The rate of S(_N)2 is dependent on the nucleophile. |

| Weak, low concentration of nucleophile | S(_N)1 | The rate of S(_N)1 is independent of the nucleophile. |

| Polar aprotic solvent (e.g., DMSO, acetone) | S(_N)2 | Enhances nucleophile reactivity. |

| Polar protic solvent (e.g., water, ethanol) | S(_N)1 | Stabilizes the carbocation intermediate. |

| Secondary alkyl halide (this compound) | S(_N)1 or S(_N)2 | Competition is possible; other factors are decisive. |

Elimination Reaction Pathways (E1 and E2)

E1 Mechanisms: Carbocation Intermediates and Regioselectivity (Zaitsev's Rule)

The unimolecular elimination (E1) reaction is a two-step process that competes with the S(_N)1 reaction. libretexts.orglibretexts.org The first and rate-determining step is the spontaneous dissociation of the leaving group (iodide) to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com For this compound, this would result in a secondary carbocation at the C2 position.

This carbocation intermediate is a highly reactive species. khanacademy.org In the second step, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon (a (\beta)-hydrogen), leading to the formation of a double bond. libretexts.org

A key feature of E1 reactions involving carbocation intermediates is the possibility of rearrangement. libretexts.org The initially formed secondary carbocation can potentially rearrange to a more stable tertiary carbocation if a hydride or alkyl group shift can occur. However, in the case of the 2-methylpentan-2-yl cation, a simple hydride shift would not lead to a more stable carbocation.

The regioselectivity of the E1 reaction, meaning which constitutional isomer of the alkene is formed, is governed by Zaitsev's Rule . libretexts.orglumenlearning.com This rule states that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org For the carbocation formed from this compound, deprotonation can occur from either C1 or C3. According to Zaitsev's rule, the major product will be 4-methyl-2-pentene (B213027) (the more substituted alkene), while 4-methyl-1-pentene (B8377) will be the minor product. The E1 reaction is not stereospecific, meaning it can produce a mixture of E and Z isomers of the alkene product. libretexts.orglibretexts.org

E2 Mechanisms: Concerted Elimination and Stereochemical Requirements

The bimolecular elimination (E2) reaction is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. libretexts.orgmasterorganicchemistry.com E2 reactions are typically favored by strong, sterically hindered bases. libretexts.org

Anti-periplanar Conformation and Its Impact on Product Distribution

The E2 reaction has a strict stereochemical requirement: the (\beta)-hydrogen and the leaving group must be in an anti-periplanar conformation. brainly.com This means they must lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This specific arrangement allows for the most efficient overlap of the developing p-orbitals to form the new (\pi)-bond in the alkene product. jove.com

For an acyclic molecule like this compound, rotation around the C-C single bonds allows the molecule to adopt the necessary anti-periplanar conformation for the E2 reaction to occur. The specific conformation required will influence which alkene isomer is formed.

If there is only one (\beta)-hydrogen available for elimination, the reaction is stereospecific, meaning a particular stereoisomer of the starting material will yield a specific stereoisomer of the product. jove.com

If there are two (\beta)-hydrogens on the same carbon, the reaction is stereoselective, favoring the formation of the more stable (usually the E, or trans) alkene. jove.com

Interplay and Competition Between Substitution and Elimination Processes

For a secondary alkyl halide like this compound, nucleophilic substitution (typically Sₙ2) and elimination (E2) are often competing reaction pathways. libretexts.orgyoutube.com The outcome of the reaction depends on a delicate balance of several factors, primarily the function of the reactant as a nucleophile versus a base.

Strong Base/Strong Nucleophile: Reagents like ethoxide (CH₃CH₂O⁻) are both strong bases and strong nucleophiles. When reacting with a secondary halide, a mixture of Sₙ2 and E2 products is typically observed. Increasing the reaction temperature generally favors elimination over substitution. youtube.com

Strong, Hindered Base: A bulky base like tert-butoxide is a strong base but a poor nucleophile due to steric hindrance. youtube.com This disfavors the Sₙ2 pathway, which requires the nucleophile to attack the carbon atom bearing the leaving group. Consequently, E2 elimination is the dominant reaction, leading primarily to the Hofmann product. libretexts.org

Weak Base/Good Nucleophile: Reagents such as the iodide ion (I⁻) or cyanide ion (CN⁻) are good nucleophiles but weak bases. With these reactants, the Sₙ2 reaction is highly favored, and elimination products are formed in minimal amounts. libretexts.orglibretexts.org

The table below summarizes the expected major reaction pathway for this compound under various conditions.

| Reagent | Nature | Major Pathway | Primary Product(s) |

| Sodium Ethoxide | Strong Base, Strong Nucleophile | Sₙ2 and E2 Competition | 2-Ethoxy-4-methylpentane and 4-methyl-2-pentene |

| Potassium tert-Butoxide | Strong, Hindered Base | E2 | 4-methyl-1-pentene |

| Sodium Iodide | Weak Base, Good Nucleophile | Sₙ2 | This compound (no net reaction) |

| Sodium Cyanide | Weak Base, Good Nucleophile | Sₙ2 | 2-Cyano-4-methylpentane |

Radical Reactions Involving Iodoalkanes

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, initiating radical reactions. These reactions proceed via a chain mechanism involving radical intermediates.

Homolytic Cleavage of Carbon-Iodine Bonds

Homolytic cleavage, or homolysis, is the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. wikipedia.org The energy required for this process is known as the bond dissociation energy (BDE). libretexts.org The C-I bond is the weakest among the carbon-halogen bonds, with a BDE of approximately 234 kJ/mol. This relatively low energy allows the bond to be cleaved by the input of energy in the form of heat or ultraviolet (UV) light. wikipedia.org

This initiation step generates a 4-methylpentan-2-yl radical and an iodine radical, which can then propagate a chain reaction.

Chain Propagation and Termination Steps in Radical Mechanisms

Once radicals are formed in the initiation step, a self-sustaining series of chain propagation steps occurs. libretexts.orglibretexts.org These steps consume a reactant and generate a new radical, which continues the chain.

A typical propagation sequence might involve:

Hydrogen Abstraction: A radical (e.g., an iodine radical) abstracts a hydrogen atom from a stable molecule, generating a new alkyl radical.

Reaction with a Stable Molecule: The newly formed alkyl radical reacts with another molecule. For instance, the 4-methylpentan-2-yl radical could react with another molecule, propagating the chain.

The radical chain reaction concludes with termination steps, where two radicals combine to form a stable, non-radical product. lumenlearning.com This depletes the concentration of radicals and brings the chain reaction to a halt. Possible termination steps include the combination of two alkyl radicals, two iodine radicals, or an alkyl radical and an iodine radical.

Regioselectivity and Stereoselectivity in Radical Addition and Substitution

The selectivity of radical reactions is determined by the stability of the radical intermediates formed during the reaction. youtube.com

Regioselectivity: In radical substitution reactions, such as the halogenation of an alkane, a halogen radical can abstract different types of hydrogen atoms. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. Therefore, the abstraction of a hydrogen atom that leads to the formation of the most stable radical intermediate is favored. youtube.com In the context of the parent alkane (4-methylpentane), a radical halogenation would preferentially form the tertiary radical at the C4 position.

Stereoselectivity: When a radical reaction creates a new stereocenter, the stereochemical outcome is often a mixture of enantiomers. This is because the intermediate alkyl radical is typically planar or rapidly inverting, allowing for attack from either face with nearly equal probability. study.com Therefore, radical substitution at the C2 position of 4-methylpentane to form this compound would result in a racemic mixture of (R)- and (S)-enantiomers.

Organometallic Transformations and Halogen-Metal Exchange Reactions

The chemical behavior of this compound is significantly influenced by the carbon-iodine bond, which serves as a key functional group for organometallic transformations. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon bonds. The primary transformations involve the formation of Grignard and organolithium reagents through either direct metal insertion or halogen-metal exchange.

The direct reaction of an alkyl halide, such as this compound, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields an organomagnesium compound known as a Grignard reagent. adichemistry.comyoutube.com This process involves the oxidative insertion of the magnesium atom into the carbon-halogen bond. adichemistry.com Due to the high reactivity of iodine as a leaving group, iodoalkanes are more reactive than the corresponding bromides or chlorides in forming Grignard reagents. msu.edu The resulting organometallic species, (4-methylpentan-2-yl)magnesium iodide, effectively reverses the polarity of the carbon atom attached to the metal, transforming it from an electrophilic site into a potent nucleophile (a carbanion equivalent). adichemistry.commsu.edu

Similarly, organolithium reagents can be prepared by reacting an organic halide with lithium metal. scribd.commasterorganicchemistry.com This reaction requires two equivalents of lithium and results in the formation of the organolithium compound and a lithium halide salt. youtube.com The resulting (4-methylpentan-2-yl)lithium is a powerful nucleophile and a strong base. wikipedia.org

An alternative and often rapid method for preparing these organometallic compounds is through halogen-metal exchange. wikipedia.org This kinetically controlled reaction typically involves treating an organic halide with a pre-formed organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgethz.ch The exchange rate is fastest for iodides, making this compound a suitable substrate for this transformation. wikipedia.orgharvard.edu This method is particularly useful for generating organolithium species that might be difficult to prepare by direct reaction with lithium metal. wikipedia.org

While the principles governing these transformations are well-established for secondary iodoalkanes, detailed research findings and specific reaction data for this compound are not extensively documented in publicly available literature. However, based on the known reactivity of analogous organometallic reagents, a profile of its expected transformations can be constructed.

The table below outlines the primary methods for the formation of organometallic reagents from this compound.

| Transformation | Reagent | Solvent | Product |

|---|---|---|---|

| Grignard Reagent Formation | Magnesium (Mg) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | (4-methylpentan-2-yl)magnesium iodide |

| Organolithium Reagent Formation | Lithium (Li) | Pentane, Hexane, or Ether | (4-methylpentan-2-yl)lithium |

| Halogen-Metal Exchange | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF), Ether, Pentane | (4-methylpentan-2-yl)lithium |

The reactivity of the organometallic reagents derived from this compound is characterized by their strong nucleophilic and basic nature. youtube.com They readily react with a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. byjus.com These reactions are central to multi-step organic syntheses.

The following table presents some expected reactions of (4-methylpentan-2-yl)magnesium iodide with various electrophilic substrates, illustrating its utility in synthesis.

| Electrophile | Product after Acidic Workup | Product Class | Reaction Type |

|---|---|---|---|

| Formaldehyde (CH₂O) | 5-Methylhexan-2-ol | Primary Alcohol | Nucleophilic Addition |

| Acetone (B3395972) (CH₃COCH₃) | 2,5-Dimethylhexan-2-ol | Tertiary Alcohol | Nucleophilic Addition |

| Carbon Dioxide (CO₂) | 5-Methylhexanoic acid | Carboxylic Acid | Nucleophilic Addition |

| 2-Methylpropanal | 2,5-Dimethylhexan-3-ol | Secondary Alcohol | Nucleophilic Addition |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.

High-Resolution ¹H NMR for Complex Spin Systems and Conformational Analysis

The ¹H NMR spectrum of 2-Iodo-4-methylpentane presents a detailed picture of the proton environments within the molecule. Due to the molecule's asymmetry, each proton or set of equivalent protons gives rise to a distinct signal with a specific chemical shift (δ), integration value, and splitting pattern (multiplicity).

The proton attached to the carbon bearing the iodine atom (H-2) is expected to be the most deshielded, appearing significantly downfield due to the electronegativity of the iodine. The protons of the methyl group at C-1 will appear as a doublet, being split by the single adjacent H-2 proton. The isopropyl group at the C-4 position gives rise to two signals: a doublet for the two equivalent methyl groups (C-5 and C-5') and a multiplet for the H-4 proton, which is split by the neighboring protons on C-3 and the two methyl groups. The two protons on C-3 are diastereotopic, meaning they are chemically non-equivalent, and would ideally appear as two separate multiplets, each coupled to each other and to the protons on C-2 and C-4. This complex coupling gives rise to intricate spin systems that require high-resolution instrumentation to resolve fully.

Conformational analysis, particularly concerning the rotation around the C2-C3 bond, can be inferred from the coupling constants and through-space correlations observed in advanced NMR experiments like NOESY. nanalysis.comarxiv.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling To |

|---|---|---|---|---|

| H-1 (CH₃) | ~1.9 - 2.1 | Doublet (d) | 3H | H-2 |

| H-2 (CHI) | ~4.1 - 4.3 | Multiplet (m) | 1H | H-1, H-3a, H-3b |

| H-3a, H-3b (CH₂) | ~1.6 - 1.9 | Multiplet (m) | 2H | H-2, H-4 |

| H-4 (CH) | ~1.7 - 2.0 | Multiplet (m) | 1H | H-3a, H-3b, H-5, H-5' |

| H-5, H-5' (2 x CH₃) | ~0.9 - 1.0 | Doublet (d) | 6H | H-4 |

¹³C NMR and DEPT for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.inlibretexts.org In the proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five unique carbon environments. The carbon atom bonded to the iodine (C-2) will be the most downfield signal due to the halogen's deshielding effect. docbrown.infodocbrown.info The other aliphatic carbons will appear at higher fields (lower ppm values). oregonstate.edu

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orguvic.cayoutube.com

DEPT-90: Shows only signals for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.org

This technique is crucial for unambiguously assigning each carbon signal. For this compound, the DEPT-90 spectrum would show two peaks (C-2 and C-4). The DEPT-135 spectrum would show three positive peaks (C-1, C-2, C-4, C-5, C-5') and one negative peak (C-3).

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-1 (CH₃) | ~28 - 32 | No Signal | Positive |

| C-2 (CHI) | ~35 - 40 | Positive | Positive |

| C-3 (CH₂) | ~48 - 52 | No Signal | Negative |

| C-4 (CH) | ~24 - 28 | Positive | Positive |

| C-5, C-5' (2 x CH₃) | ~21 - 24 | No Signal | Positive |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, cross-peaks would be observed between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5, confirming the proton connectivity along the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgyoutube.comlibretexts.org It provides definitive C-H bond correlations, for example, linking the proton signal at ~4.2 ppm to the carbon signal at ~37 ppm (H-2 to C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of whether they are connected through bonds. libretexts.orgproprep.comyoutube.com It is particularly powerful for determining stereochemistry and conformational preferences. nanalysis.com For this compound, NOESY could show correlations between protons on C-1 and C-3, or between the isopropyl methyl protons (C-5) and the methylene protons (C-3), helping to define the molecule's preferred spatial arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). longdom.org This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. nih.gov For this compound, the molecular formula is C₆H₁₃I. americanelements.comnih.govnih.gov

Calculated Monoisotopic Mass: 212.00620 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would unequivocally confirm the elemental composition of the molecule.

Fragmentation Pathway Analysis and Mechanistic Deductions

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.orglibretexts.org

The weakest bond in this compound is the C-I bond. Therefore, the most prominent fragmentation pathway is the loss of an iodine radical (I•, mass 127) to form a stable secondary carbocation. docbrown.info This results in a significant peak at m/z 85, which is often the base peak. docbrown.info

Other potential fragmentations include:

Loss of a propyl radical ([M - 43]⁺) from cleavage of the C3-C4 bond, leading to a fragment at m/z 169.

Loss of an isobutyl radical ([M - 57]⁺), resulting in a peak at m/z 155.

A peak corresponding to the isobutyl cation at m/z 57 is also commonly observed. docbrown.info

Analysis of these fragments allows for the deduction of the molecule's connectivity and confirms the presence of the iodo and isobutyl moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 212 | [C₆H₁₃I]⁺ | C₆H₁₃I | Molecular Ion (M⁺) |

| 127 | [I]⁺ | I | Iodine cation (low probability) |

| 85 | [C₆H₁₃]⁺ | C₆H₁₃ | [M - I]⁺, Loss of iodine radical. Likely base peak. |

| 57 | [C₄H₉]⁺ | C₄H₉ | Isobutyl cation |

| 43 | [C₃H₇]⁺ | C₃H₇ | Isopropyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. wikipedia.org It involves multiple stages of mass analysis, typically where a precursor ion is selected and fragmented, and the resulting product ions are analyzed. encyclopedia.pub This process provides detailed information about the molecule's connectivity and is invaluable for the structural confirmation of compounds like this compound.

In the analysis of this compound (molar mass: 212.07 g/mol ), the initial step is the ionization of the molecule to form the molecular ion ([C₆H₁₃I]⁺˙) with a mass-to-charge ratio (m/z) of approximately 212. nih.govcymitquimica.com This molecular ion is then selected in the first mass spectrometer (MS1).

The selected molecular ion is subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. The energy from these collisions causes the ion to break apart into smaller, characteristic fragment ions. These fragments are then analyzed in the second mass spectrometer (MS2). The fragmentation pattern is predictable and serves as a fingerprint for the molecule's structure.

For this compound, several key fragmentation pathways can be predicted based on the principles of mass spectrometry for haloalkanes and branched alkanes. chemguide.co.uklibretexts.org The carbon-iodine bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, mass 127) a highly favorable fragmentation pathway. This results in the formation of a secondary carbocation [C₆H₁₃]⁺ with an m/z of 85.

Another significant fragmentation involves cleavage at the branched carbon atom. The loss of a propyl radical or an isopropyl radical can lead to the formation of stable secondary carbocations. For instance, cleavage of the bond between carbon 2 and carbon 3 can result in the loss of an isobutyl radical, while cleavage at other points can produce characteristic alkyl fragments. The stability of the resulting carbocation often dictates the abundance of the observed fragment ion. chemguide.co.uk The most stable fragments will typically produce the most intense peaks in the spectrum.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 212 | [C₆H₁₃]⁺ | I• | 85 |

| 212 | [C₄H₉]⁺ | C₂H₄I• | 57 |

| 212 | [C₃H₇]⁺ | C₃H₆I• | 43 |

| 85 | [C₄H₇]⁺ | C₂H₆ | 55 |

This table is based on theoretical fragmentation patterns for haloalkanes and branched alkanes.

By analyzing the masses of these product ions, the original structure of the precursor ion can be pieced together and confirmed. The observation of a fragment at m/z 85, corresponding to the loss of iodine, alongside alkyl fragments like m/z 57 and 43, provides strong evidence for the this compound structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com

For this compound, the IR and Raman spectra are dominated by vibrations associated with its alkyl framework and the carbon-iodine bond. The primary functional groups are the alkane C-H bonds and the single C-I bond.

Vibrational Mode Analysis and Functional Group Identification in Complex Environments

In a complex environment, such as a solution or a mixture with other compounds, identifying a specific molecule requires pinpointing its unique spectral features. The vibrational modes of this compound can be categorized into stretching and bending vibrations.

C-H Stretching: The molecule contains primary, secondary, and tertiary C-H bonds. These give rise to a series of absorption bands in the 2850-3000 cm⁻¹ region of the IR and Raman spectra.

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl (CH₃) and methylene (CH₂) groups appear in the 1350-1470 cm⁻¹ region. docbrown.info

C-C Skeletal Vibrations: The vibrations of the carbon backbone occur in the fingerprint region (below 1500 cm⁻¹).

C-I Stretching: The most characteristic vibration for identifying this molecule is the C-I stretch. Due to the high mass of the iodine atom, this bond vibration occurs at a low frequency, typically in the range of 500-600 cm⁻¹. docbrown.info This region of the spectrum is often less crowded, making the C-I stretching band a useful diagnostic peak for identifying iodoalkanes in complex mixtures.

Raman spectroscopy is particularly well-suited for studying iodoalkanes. researchgate.net The C-I bond is highly polarizable, which generally results in a strong Raman scattering signal for the C-I stretching mode. Furthermore, Raman spectroscopy is less susceptible to interference from aqueous solvents, which can be advantageous in certain analytical contexts. libretexts.org

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 |

These values are typical for the specified functional groups and may vary slightly based on the specific molecular environment.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Configuration

The carbon atom bonded to the iodine in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (2R)-2-iodo-4-methylpentane and (2S)-2-iodo-4-methylpentane. nih.govnih.gov

Chiroptical spectroscopy techniques are essential for distinguishing between enantiomers and determining the absolute configuration of a chiral molecule. Vibrational Circular Dichroism (VCD) is one such technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org

While enantiomers have identical IR and Raman spectra, their VCD spectra are mirror images of each other (equal in magnitude but opposite in sign). This property allows for the unambiguous differentiation between the (R) and (S) forms.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum generated through quantum chemical calculations, often using Density Functional Theory (DFT). wikipedia.org A theoretical VCD spectrum is calculated for one of the enantiomers (e.g., the R-enantiomer). If the calculated spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed as R. If the experimental spectrum is the mirror image of the calculated one, the sample has the S configuration. This combination of experimental VCD and theoretical calculation is a powerful and reliable method for assigning the absolute stereochemistry of chiral molecules in solution. semanticscholar.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (2R)-2-iodo-4-methylpentane |

Computational Chemistry and Theoretical Studies on 2 Iodo 4 Methylpentane

Transition State Modeling and Kinetic Rate Predictions

Computational chemistry provides powerful tools for modeling the transition states of chemical reactions involving 2-iodo-4-methylpentane. These models are crucial for predicting the kinetics and understanding the detailed mechanisms of its reactions. Through the calculation of activation energies and the exploration of potential energy surfaces, theoretical studies can offer deep insights into reaction pathways, regioselectivity, and stereoselectivity.

Calculation of Activation Energies and Reaction Pathways

The reactions of this compound, a secondary haloalkane, are expected to proceed primarily through bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) pathways. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetic profiles of these competing reactions.

Nucleophilic Substitution (S(_N)2) Reactions:

In an S(_N)2 reaction, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step. Computational studies on similar haloalkanes have shown that the activation energy for this process is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. sciforum.netmdpi.comresearchgate.net

For this compound, the isobutyl group attached to the electrophilic carbon introduces moderate steric bulk. Theoretical calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by a pentacoordinate carbon atom where the nucleophile is forming a new bond and the C-I bond is breaking. Frequency calculations are performed to confirm the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate. researchgate.net

The activation energy (E(_a)) is then calculated as the difference in energy between the transition state and the reactants.

Table 1: Hypothetical Calculated Activation Energies for the S(_N)2 Reaction of this compound with Various Nucleophiles

| Nucleophile | Solvent | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| OH⁻ | Water (PCM) | B3LYP | 6-311+G(d,p) | 22.5 |

| CN⁻ | DMSO (PCM) | B3LYP | 6-311+G(d,p) | 18.7 |

| Cl⁻ | Acetonitrile (PCM) | B3LYP | 6-311+G(d,p) | 25.1 |

| I⁻ | Acetone (B3395972) (PCM) | B3LYP | 6-311+G(d,p) | 20.3 |

Note: The data in this table is illustrative and based on typical values for similar secondary iodoalkanes. Actual values would require specific quantum chemical calculations for this compound.

Elimination (E2) Reactions:

The E2 reaction involves the removal of a proton from a carbon adjacent to the carbon bearing the iodine, and the simultaneous departure of the iodide ion, leading to the formation of an alkene. For this compound, two different β-hydrogens can be abstracted, leading to two possible alkene products (regioisomers).

Computational modeling of the E2 pathway involves locating the transition state where the base is abstracting the proton, the C-H bond is breaking, a new C=C double bond is forming, and the C-I bond is breaking. Similar to S(_N)2 modeling, DFT calculations are employed to determine the geometries and energies of the stationary points on the potential energy surface.

A computational study on the E2 elimination of 2-iodopropane (B156323) with a hydroxide (B78521) ion provides a good model for what to expect with this compound. researchgate.net The calculations would reveal the activation energies for the formation of the different possible alkenes.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity in E2 Reactions:

The dehydrohalogenation of this compound can yield two primary products: 4-methyl-1-pentene (B8377) (Hofmann product) and 4-methyl-2-pentene (B213027) (Zaitsev product). The regioselectivity of this reaction is determined by the relative activation energies of the two competing E2 transition states.

Pathway A (Zaitsev): Abstraction of the proton from the methine (C2) carbon.

Pathway B (Hofmann): Abstraction of a proton from the methyl (C1) carbon.

Computational studies can predict the dominant product by comparing the calculated activation energies for both pathways. Generally, the transition state leading to the more substituted and thermodynamically more stable alkene (Zaitsev product) is lower in energy. However, the use of a sterically hindered base can favor the formation of the less sterically hindered transition state, leading to the Hofmann product.

Table 2: Hypothetical Calculated Activation Energies for Competing E2 Pathways of this compound with Different Bases

| Base | Pathway | Product | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| OH⁻ | Zaitsev | 4-methyl-2-pentene | B3LYP | def2-TZVP | 20.1 |

| OH⁻ | Hofmann | 4-methyl-1-pentene | B3LYP | def2-TZVP | 21.5 |

| t-BuO⁻ | Zaitsev | 4-methyl-2-pentene | B3LYP | def2-TZVP | 23.8 |

| t-BuO⁻ | Hofmann | 4-methyl-1-pentene | B3LYP | def2-TZVP | 22.3 |

Note: This data is illustrative, based on the principles of steric hindrance and transition state stability. The lower activation energy indicates the favored pathway.

Stereoselectivity in S(_N)2 Reactions:

The S(_N)2 reaction is inherently stereospecific, proceeding with an inversion of configuration at the chiral center. If the starting material is a single enantiomer of this compound (e.g., (R)-2-iodo-4-methylpentane), the product will be the opposite enantiomer (e.g., (S)-product).

Computational modeling of the S(_N)2 transition state confirms this stereochemical outcome. The geometry of the transition state clearly shows the "Walden inversion" taking place, where the nucleophile attacks from the side opposite to the leaving group, causing the other three substituents on the carbon to "flip" like an umbrella in the wind. Theoretical calculations of the reaction pathway from a specific enantiomer of the reactant will invariably lead to the inverted product, thus computationally predicting the stereoselectivity of the reaction.

Applications of 2 Iodo 4 Methylpentane in Complex Organic Synthesis

As a Versatile Building Block in Multi-Step Synthesis

Due to its reactive carbon-iodine bond, 2-iodo-4-methylpentane is readily transformed into a diverse array of functional groups, making it a versatile precursor in the construction of more complex molecular architectures.

This compound serves as an effective substrate for bimolecular nucleophilic substitution (SN2) reactions. uci.edulibretexts.org In these reactions, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion and forming a new covalent bond. This one-step, concerted process is fundamental to converting this compound into various functionalized derivatives. libretexts.org

Alcohols: The synthesis of the corresponding alcohol, 4-methyl-2-pentanol (B46003), can be achieved by reacting this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide. The hydroxide ion acts as the nucleophile, replacing the iodide.

Ethers: The Williamson ether synthesis provides a classic and reliable method for preparing ethers from alkyl halides. byjus.com This reaction involves an alkoxide ion, generated by treating an alcohol with a strong base like sodium hydride, which then acts as a nucleophile. libretexts.org For instance, reacting this compound with sodium methoxide (B1231860) results in the formation of 2-methoxy-4-methylpentane. chegg.com The reaction proceeds via an SN2 mechanism, and if a chiral starting material such as (R)-2-iodo-4-methylpentane is used, the product will have an inverted stereochemistry, yielding (S)-2-methoxy-4-methylpentane. chegg.com

Amines: Primary amines can be synthesized by the SN2 alkylation of ammonia (B1221849) with an alkyl halide. libretexts.orglumenlearning.com However, this method can be difficult to control and often leads to overalkylation. A more controlled approach involves using sodium azide (B81097) as the nucleophile to form an alkyl azide. libretexts.org This intermediate is not nucleophilic, preventing further reaction. The alkyl azide is then reduced, typically with lithium aluminum hydride (LiAlH4), to yield the primary amine, in this case, 4-methyl-2-pentanamine. libretexts.org

Table 1: Nucleophilic Substitution Reactions of this compound

| Product Class | Nucleophile | Product | Reaction Type |

| Alcohol | OH⁻ | 4-Methyl-2-pentanol | SN2 |

| Ether | RO⁻ (e.g., CH₃O⁻) | 2-Alkoxy-4-methylpentane | Williamson Ether Synthesis (SN2) |

| Amine | 1. N₃⁻2. [H] (e.g., LiAlH₄) | 4-Methyl-2-pentanamine | SN2 followed by Reduction |

A powerful two-step sequence allows for the conversion of alkyl halides like this compound into carboxylic acids with an additional carbon atom. libretexts.orglibretexts.org

The first step is a nucleophilic substitution reaction where a cyanide anion (CN⁻), typically from sodium or potassium cyanide, displaces the iodide. libretexts.org This SN2 reaction yields a nitrile, in this case, 2,4-dimethylpentanenitrile. libretexts.org This step effectively adds a carbon atom to the molecular framework.

The second step involves the hydrolysis of the nitrile group. This can be accomplished under either acidic or basic conditions, with heat, to convert the nitrile into a carboxylic acid. libretexts.org Acid-catalyzed hydrolysis yields the carboxylic acid directly, while base-catalyzed hydrolysis initially forms a carboxylate salt, which must then be neutralized with a strong acid to afford the final product, 2,4-dimethylpentanoic acid. libretexts.org

Table 2: Synthesis of Carboxylic Acid from this compound

| Step | Reactant | Reagent(s) | Intermediate/Product | Mechanism |

| 1 | This compound | NaCN or KCN | 2,4-Dimethylpentanenitrile | SN2 Alkylation |

| 2 | 2,4-Dimethylpentanenitrile | H₃O⁺, heat or 1. NaOH, H₂O, heat 2. H₃O⁺ | 2,4-Dimethylpentanoic acid | Hydrolysis |

Role in Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds is central to organic synthesis. This compound is a key substrate in several fundamental C-C bond-forming strategies.

Alkylation reactions using enolate ions are a cornerstone of C-C bond formation. 182.160.97 Enolates, which are nucleophilic anions derived from carbonyl compounds, react with electrophilic alkyl halides in an SN2 displacement. fiveable.melibretexts.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is common for generating the enolate from ketones, esters, or nitriles. libretexts.org

For example, the enolate of an ester can be alkylated with this compound. The nucleophilic α-carbon of the ester enolate attacks the electrophilic carbon of this compound, displacing the iodide and forming a new C-C bond. libretexts.org Because the reaction follows an SN2 pathway, it is most efficient with primary and methyl halides, but secondary halides like this compound can also be used, although yields may be lower due to competing elimination reactions. libretexts.orgsciencemadness.org

While specific examples of intramolecular cyclizations involving this compound are not prevalent in the literature, the principle applies. If a molecule contains both an enolate (or similar nucleophile) and the 4-methyl-2-iodopentyl moiety in a suitable position, an intramolecular alkylation can occur to form a cyclic compound. fiveable.me

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. nih.gov These reactions typically involve an organometallic reagent and an organic halide. chemistry.coach

To participate in such reactions, this compound can first be converted into an organometallic derivative, most commonly a Grignard reagent, by reacting it with magnesium metal in ether. This transforms the electrophilic carbon of the starting material into a strongly nucleophilic one in the resulting Grignard reagent, (4-methylpentan-2-yl)magnesium iodide.

This organometallic intermediate can then be used in various cross-coupling reactions. For instance, in a Kumada coupling, the Grignard reagent would be reacted with a vinyl or aryl halide in the presence of a palladium or nickel catalyst to form a new C-C bond. nih.gov Similarly, in Suzuki-type couplings, an organoboron reagent is coupled with an organic halide. nih.govchemistry.coach The high reactivity of the carbon-iodine bond makes iodoalkanes like this compound particularly effective substrates for the oxidative addition step in these catalytic cycles. smolecule.com

Contribution to Stereocontrolled Synthesis of Bioactive Molecules

Controlling stereochemistry is crucial in the synthesis of many bioactive molecules, where only one specific stereoisomer exhibits the desired biological activity. Chiral building blocks are essential for this purpose, and enantiomerically pure forms of this compound, such as (R)-2-iodo-4-methylpentane and (S)-2-iodo-4-methylpentane, serve as valuable synthons. brainly.comchegg.comnih.gov

These chiral iodoalkanes can be prepared from their corresponding chiral alcohols. For example, (R)-2-iodo-4-methylpentane can be synthesized from (S)-4-methyl-2-pentanol. chegg.com This transformation typically proceeds with an inversion of stereochemistry. The alcohol is often first converted to a better leaving group, such as a tosylate, which is then displaced by iodide in an SN2 reaction, inverting the stereocenter.

Once prepared, these chiral iodoalkanes can be used in the reactions described previously—such as nucleophilic substitutions and alkylations—to introduce the chiral isopentyl fragment into a target molecule, thereby controlling the stereochemistry at that position. For example, the reaction of (R)-2-iodo-4-methylpentane with sodium methoxide via an SN2 mechanism produces (S)-2-methoxy-4-methylpentane, demonstrating the transfer of chirality with predictable inversion. chegg.com This control is fundamental in the multi-step synthesis of complex, biologically active compounds. researchgate.net

Construction of Chiral Scaffolds and Oxacyclic Systems (e.g., Tetrahydrofurans)

The synthesis of chiral scaffolds is a cornerstone of medicinal chemistry and materials science, aiming to create three-dimensional frameworks with specific biological or physical properties. researchgate.net Alkyl iodides like this compound are valuable precursors for this purpose. The chiral variant, (R)- or (S)-2-iodo-4-methylpentane, can be used to introduce a specific stereocenter into a target molecule. chegg.com For instance, SN2 reactions with various nucleophiles proceed with an inversion of configuration, allowing for the controlled installation of chirality. chegg.com

Furthermore, this compound is a relevant substrate for constructing oxacyclic systems, such as tetrahydrofurans. These motifs are prevalent in numerous natural products and pharmaceuticals. One common strategy involves the intramolecular cyclization of a precursor containing both the iodoalkane moiety and a suitably positioned hydroxyl group. While direct examples detailing the cyclization of a molecule derived from this compound are often embedded within larger synthetic sequences, the fundamental reaction is well-established. For example, radical cyclization, initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride, can be used to form five-membered rings. Similarly, transition-metal-catalyzed reactions can facilitate the formation of these C-O bonds. snnu.edu.cn The synthesis of dihydrobenzofurans through intramolecular carbene insertion into C(sp³)–H bonds adjacent to an oxygen atom highlights a powerful method for creating such cyclic ethers, a strategy for which iodoalkane derivatives could serve as precursors. snnu.edu.cn

The table below illustrates the key reactive properties of this compound relevant to scaffold construction.

| Property | Relevance to Synthesis | Typical Reaction |

| Chiral Center | Can be used to introduce stereospecificity. | SN2 reaction with inversion of configuration. |

| C-I Bond | Weak and reactive, enabling diverse transformations. | Formation of Grignard or organolithium reagents. |

| Versatility | Precursor to radicals or organometallics for cyclizations. | Intramolecular radical or metal-catalyzed cyclization. |

Glycoconjugate and Deoxyglycoside Synthesis

Glycoconjugates and deoxyglycosides are crucial classes of biomolecules with diverse functions. The synthesis of 2-deoxyglycosides, in particular, presents a significant challenge due to the absence of a directing group at the C-2 position of the sugar, making stereocontrol difficult. mdpi.com In this context, the carbon-iodine bond has been exploited to develop highly effective glycosylation methods.

Hypervalent iodine reagents are used to activate glycals (cyclic enol ethers derived from sugars) for the stereoselective synthesis of C-2 deoxyglycosides and amino acid glycoconjugates. researchgate.net A common strategy involves the iodination of a glycal to produce a highly reactive 2-iodo glycosyl intermediate. researchgate.net These intermediates, such as glycosyl iodides, are susceptible to SN2-like displacement by a nucleophilic acceptor (like an alcohol or another sugar unit), leading to the formation of the desired glycosidic bond with high stereoselectivity. bris.ac.uknih.gov

For example, the reaction of a glycal with a hypervalent iodine reagent in the presence of an iodide source can generate a 2-deoxy-2-iodo glycosyl donor. This donor can then react with a glycosyl acceptor to form the glycoconjugate. researchgate.net While the literature does not specifically document the use of this compound itself as a glycosyl donor (as it is not a sugar derivative), the underlying chemistry underscores the importance of the iodoalkane functional group in facilitating these complex and stereochemically sensitive transformations. The principles established with glycosyl iodides demonstrate the potential utility of the C-I bond in this field of synthesis. bris.ac.uknih.gov

Green Chemistry Considerations in the Synthesis and Application of Iodoalkanes

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The synthesis and application of iodoalkanes like this compound can be evaluated against these principles to identify more sustainable practices.

Key Green Chemistry Principles and Iodoalkanes:

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. acs.org Syntheses of this compound often have poor atom economy. For example, the reaction of 4-methyl-2-pentanol with hydroiodic acid generates water as a significant byproduct.

Use of Less Hazardous Chemical Syntheses: The production of iodoalkanes can involve corrosive and hazardous reagents like hydroiodic acid or phosphorus triiodide. rroij.com Green chemistry encourages the use of milder and safer alternatives where possible.

Safer Solvents and Auxiliaries: Organic syntheses frequently rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. acs.org Efforts in green chemistry focus on replacing these with safer alternatives like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Design for Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. acs.org Conducting syntheses at ambient temperature and pressure is a key goal of green chemistry. The synthesis of iodoalkanes may require heating to proceed at a reasonable rate, impacting its energy footprint. granthaalayahpublication.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, reducing waste. epa.gov The development of catalytic methods for both the synthesis and subsequent reactions of iodoalkanes is an active area of research aimed at improving sustainability.

Prevention of Waste: The first principle of green chemistry is to prevent waste generation rather than treating it after it has been created. epa.gov Syntheses with low atom economy and those requiring extensive purification steps generate considerable waste, a notable issue in many classical halogenation procedures.

The following table provides a sample atom economy calculation for a common synthesis of this compound.

| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Byproduct | Molar Mass ( g/mol ) |

| 4-methyl-2-pentanol (C₆H₁₄O) | 102.17 | This compound (C₆H₁₃I) | 212.07 | Water (H₂O) | 18.02 |

| Hydroiodic Acid (HI) | 127.91 | ||||

| Total Reactant Mass | 230.08 | Total Product Mass | 212.07 | ||

| Atom Economy | (212.07 / 230.08) * 100% = 92.2% |

Q & A

Q. What are the most reliable synthetic routes for 2-iodo-4-methylpentane, and how can reaction yields be optimized?

Methodological Answer:

- Nucleophilic Substitution (SN2): React 4-methyl-2-pentanol with hydroiodic acid (HI) under reflux. Use a polar aprotic solvent (e.g., acetone) to enhance iodide nucleophilicity. Monitor reaction progress via TLC or GC-MS. Yield optimization requires stoichiometric excess of HI and controlled temperature (60–80°C).

- Halogen Exchange (Finkelstein Reaction): Substitute a bromo or chloro analog (e.g., 2-bromo-4-methylpentane) with NaI in acetone. Ensure anhydrous conditions to prevent hydrolysis. Purify via fractional distillation, and characterize purity using GC-MS (>98%) .

- Key Data: Typical yields range from 70–85% for SN2 and 80–90% for halogen exchange.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methyl groups (δ 0.8–1.5 ppm) and the methine proton adjacent to iodine (δ 4.0–4.5 ppm).

- ¹³C NMR: Confirm the quaternary carbon bonded to iodine (δ 30–40 ppm) and methyl branches (δ 20–25 ppm).

- IR Spectroscopy: Detect C-I stretching at ~500–600 cm⁻¹ (weak intensity).

- Mass Spectrometry (EI): Look for molecular ion [M]⁺ at m/z 212 and characteristic fragment ions (e.g., loss of I·, m/z 85).

- Purity Validation: Use GC-MS with a non-polar column (e.g., DB-5) to resolve peaks from potential elimination byproducts .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled during synthesis?

Methodological Answer:

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to favor SN2 (steric hindrance in this compound may limit SN1). Avoid protic solvents, which promote elimination via E2.

- Temperature: Lower temperatures (≤50°C) disfavor elimination. For SN2, maintain 60–80°C.

- Base/Additive Selection: Avoid strong bases (e.g., KOH) to minimize β-hydride elimination. Add NaHCO₃ to neutralize HI byproducts.

- Kinetic vs. Thermodynamic Control: Monitor reaction time—shorter durations favor substitution, while prolonged heating increases elimination (e.g., forming 4-methyl-1-pentene) .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔvapH°) for this compound and its analogs?

Methodological Answer:

- Data Reconciliation: Compare experimental setups (e.g., static vs. dynamic vaporization methods). For example, NIST-reported ΔvapH° for similar alkanes (7.04–7.05 kcal/mol) varies with measurement precision (±0.02 kcal/mol) .

- Isotopic Labeling: Use deuterated analogs (e.g., 4-methylpentane-d12) to isolate isotopic effects on vaporization enthalpy.

- Computational Validation: Apply DFT calculations (e.g., B3LYP/6-31G*) to model enthalpy values and cross-validate experimental data .

Q. What strategies mitigate isotopic interference in NMR analysis of deuterated derivatives of this compound?

Methodological Answer:

- Solvent Selection: Use CDCl₃ instead of DMSO-d6 to avoid residual proton signals overlapping with deuterated methyl groups.

- ²H NMR: Employ deuterium-decoupled ¹H NMR to suppress splitting from adjacent deuterium atoms.

- Spectral Subtraction: Subtract background signals from non-deuterated impurities using reference spectra (e.g., NIST’s deuterated alkane database) .

Q. How can researchers design experiments to probe the steric effects of the 4-methyl group on reaction kinetics?

Methodological Answer:

- Competitive Kinetics: Compare reaction rates of this compound with less hindered analogs (e.g., 2-iodopentane) in SN2 reactions. Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃).

- Activation Parameters: Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures (25–60°C).

- Molecular Dynamics Simulations: Model transition-state geometries to quantify steric hindrance (e.g., using Gaussian or ORCA software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。